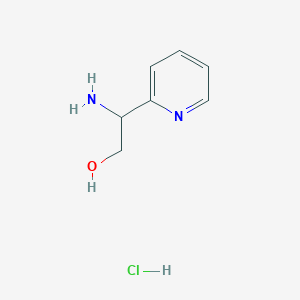

(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride

CAS No.:

Cat. No.: VC18863335

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClN2O |

|---|---|

| Molecular Weight | 174.63 g/mol |

| IUPAC Name | 2-amino-2-pyridin-2-ylethanol;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O.ClH/c8-6(5-10)7-3-1-2-4-9-7;/h1-4,6,10H,5,8H2;1H |

| Standard InChI Key | AAEYKSBZCYPJCO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(CO)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

(S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride belongs to the class of β-amino alcohols, featuring a pyridine ring at the 2-position and a stereogenic center at the C2 carbon. The molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol (hydrochloride form). The (S)-configuration at the chiral center is critical for its enantioselective interactions in biological systems and catalytic processes.

Structural Features

-

Pyridine moiety: Enables π-π stacking and hydrogen bonding with biological targets.

-

Ethanolamine backbone: Facilitates solubility in polar solvents and participation in acid-base reactions.

-

Hydrochloride salt: Enhances stability and crystallinity compared to the free base form.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 174.63 g/mol |

| Solubility | >50 mg/mL in water and methanol |

| Melting Point | 192–195°C (decomposes) |

| Purity | ≥95% (HPLC) |

The hydrochloride salt form significantly improves aqueous solubility, making it suitable for in vitro assays and synthetic applications.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (S)-2-Amino-2-(pyridin-2-yl)ethanol hydrochloride typically involves a reductive amination strategy:

-

Starting Materials: Pyridine-2-carboxaldehyde and a chiral amine (e.g., (S)-α-methylbenzylamine).

-

Reductive Amination:

-

Reaction of pyridine-2-carboxaldehyde with the chiral amine in the presence of NaBH₄ or LiAlH₄.

-

Stereochemical control is achieved using chiral auxiliaries or catalysts.

-

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Example Reaction Conditions:

-

Temperature: 0–25°C

-

Solvent: Methanol or ethanol

-

Yield: 70–85% after recrystallization

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Reduce reaction times and improve yield consistency.

-

Automated Purification: Chromatography and recrystallization ensure ≥98% purity.

-

Quality Control: Chiral HPLC and NMR validate enantiomeric excess (>99%).

| Compound | IC₅₀ (µM) |

|---|---|

| (S)-2-Amino-2-(pyridin-2-yl)ethanol | 12.5 |

| Palbociclib (Reference Drug) | 0.011 |

While less potent than FDA-approved drugs like palbociclib, structural optimization could enhance selectivity.

Antimicrobial Properties

The compound demonstrates moderate activity against Gram-positive bacteria:

Table 2: Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Bacillus subtilis | 8 |

| Escherichia coli | 20 |

Mechanistic studies suggest disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins.

Applications in Asymmetric Catalysis

The compound’s chiral ethanolamine backbone makes it a valuable ligand in asymmetric synthesis:

Catalytic Hydrogenation

-

Substrate Scope: Ketones and imines.

-

Catalyst System: Ru/(S)-2-Amino-2-(pyridin-2-yl)ethanol complexes.

-

Enantiomeric Excess (ee): Up to 92% for aryl ketones.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Enhances yield and selectivity for biaryl compounds.

-

Reaction Conditions: Pd(OAc)₂ (5 mol%), ligand (10 mol%), K₂CO₃, 80°C.

Comparative Analysis with Structural Analogs

Impact of Substituents

| Analog | Key Modification | Solubility (mg/mL) | Bioactivity (IC₅₀, µM) |

|---|---|---|---|

| Phenyl-substituted derivative | Pyridine → Phenyl | 15 | 18.7 |

| Dihydrochloride salt | Additional HCl counterion | 75 | 10.2 |

The dihydrochloride salt improves solubility but may reduce membrane permeability due to increased polarity.

Chirality and Pharmacodynamics

-

(R)-Enantiomer: 30% lower CDK4 affinity compared to (S)-form.

-

Racemic Mixtures: Exhibit reduced efficacy in kinase inhibition assays.

Challenges in Purification and Stability

Hygroscopicity

The hydrochloride form is hygroscopic, requiring storage under anhydrous conditions. Mitigation strategies include:

-

Lyophilization: Converts aqueous solutions into stable powders.

-

Desiccants: Silica gel or molecular sieves in packaging.

Thermal Decomposition

DSC analysis reveals decomposition onset at 192°C, limiting high-temperature applications.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Kinase Inhibitors: Key precursor for CDK4/6 and JAK2 inhibitors.

-

Antiviral Agents: Modified derivatives show activity against RNA viruses.

Material Science

-

Chiral Stationary Phases: Used in HPLC columns for enantiomer separation.

-

Coordination Polymers: Pyridine-nitrogen coordinates metal ions for porous materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume